molecular formula C13H15NO6 B13059442 Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate

Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate

Cat. No.: B13059442
M. Wt: 281.26 g/mol
InChI Key: QWQMGQAHOAYBQC-UHFFFAOYSA-N
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Description

Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methoxycarbonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide, heat.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane.

Major Products Formed

    Oxidation: 3-(2-(methoxycarbonyl)propan-2-yl)-4-aminobenzoate.

    Reduction: 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-aminobenzoate: Similar structure but with an amine group instead of a nitro group.

    Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate is unique due to the presence of both a nitro group and a methoxycarbonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 3-(1-methoxy-2-methyl-1-oxopropan-2-yl)-4-nitrobenzoate

InChI

InChI=1S/C13H15NO6/c1-13(2,12(16)20-4)9-7-8(11(15)19-3)5-6-10(9)14(17)18/h5-7H,1-4H3

InChI Key

QWQMGQAHOAYBQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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